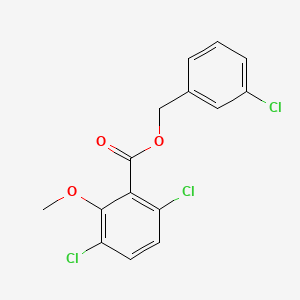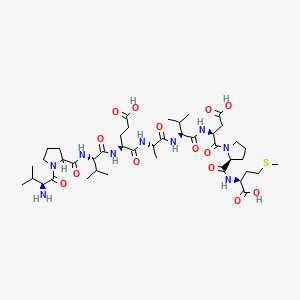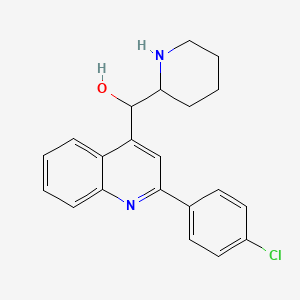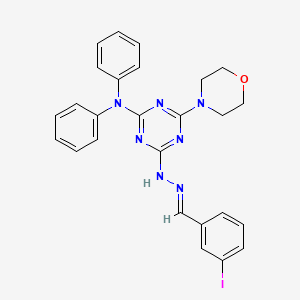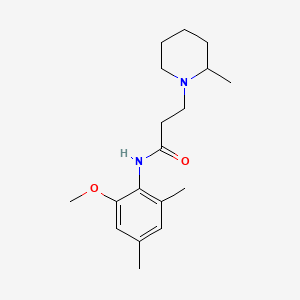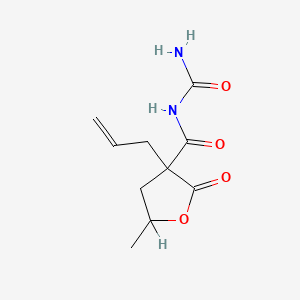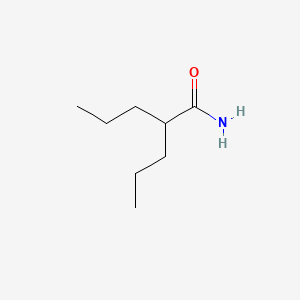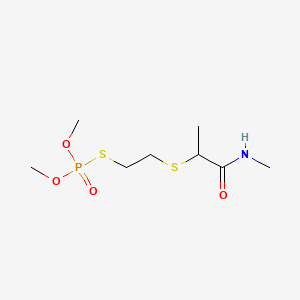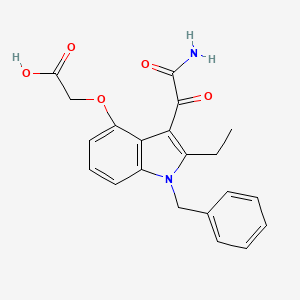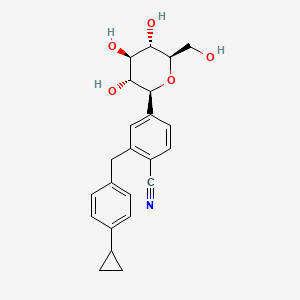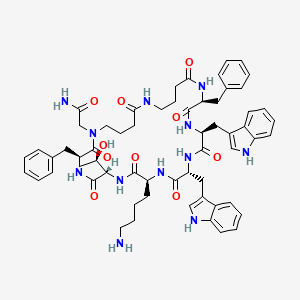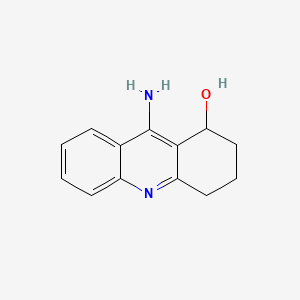
Zaprinast
Overview
Description
Zaprinast is a synthetic compound known for its role as a phosphodiesterase inhibitor. It was initially developed as a clinical drug candidate but did not reach the market. it served as a precursor to the development of other phosphodiesterase inhibitors, such as sildenafil. This compound is selective for the subtypes PDE5, PDE6, PDE9, and PDE11 .
Mechanism of Action
Target of Action
Zaprinast, also known as M&B 22,948, is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It primarily targets phosphodiesterase subtypes PDE5, PDE6, PDE9, and PDE11 . Additionally, this compound has been shown to activate the orphan G-protein coupled receptor known as GPR35, both in rats and humans .
Mode of Action
This compound interacts with its targets by inhibiting the phosphodiesterase enzymes, leading to an increase in cGMP levels . This inhibition results in vasodilation activity in a variety of species and tissues . Furthermore, this compound has been found to activate GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro, and inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase . It has also been shown to reduce oxidative stress levels, attenuate apoptosis, increase mitochondrial viability, and enhance glycolysis . Moreover, this compound has been found to reduce the activation of the pro-coagulant pathway and improve the microcirculatory level in patients with hemodynamic disturbances in acute ischemic stroke .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce cell death and improve cell viability in various models . In addition, it has been shown to reduce oxidative stress levels, attenuate apoptosis, increase mitochondrial viability, and enhance glycolysis . Furthermore, this compound has been found to reduce the activation of the pro-coagulant pathway and improve the microcirculatory level in patients with hemodynamic disturbances in acute ischemic stroke .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study on acute respiratory distress syndrome, this compound was found to worsen gas exchange when administered intravenously, and it abolished the beneficial effects of inhaled nitric oxide . This suggests that the route of administration and the specific disease state can significantly impact the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Zaprinast interacts with various enzymes and proteins in biochemical reactions. It is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It has been shown to inhibit the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro . It also inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress oxidative stress (OS)-induced cell death . In rat microglial cells, this compound enhances the secretion of TNF-alpha and IL-1beta and the expression of iNOS and MHC class II molecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and activates GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been shown to reduce cellular 2-hydroxyglutarate (2HG) levels by inhibiting the upstream enzyme glutaminase (GLS) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with DJ-1β mutant flies, this compound improved motor performance . In diet-induced obese mice, this compound improved glucose tolerance .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the mitochondrial pyruvate carrier, affecting pyruvate metabolism . It also reduces 2HG levels, indicating its involvement in the glutamine metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zaprinast can be synthesized through a multi-step process involving the reaction of 2-propoxyphenylhydrazine with ethyl acetoacetate to form the intermediate compound. This intermediate is then cyclized to form the triazolopyrimidinone structure of this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Zaprinast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the phenyl ring or the triazolopyrimidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the this compound molecule.
Scientific Research Applications
Zaprinast has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Explored for its potential therapeutic effects in conditions such as malaria and Parkinson’s disease
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: A well-known phosphodiesterase inhibitor used to treat erectile dysfunction.
Vardenafil: Another phosphodiesterase inhibitor with similar applications.
Tadalafil: Used for similar therapeutic purposes as sildenafil and vardenafil.
Uniqueness of Zaprinast
This compound is unique in its ability to selectively inhibit multiple phosphodiesterase subtypes (PDE5, PDE6, PDE9, and PDE11) and its role as a precursor to more successful drugs like sildenafil. Its activation of GPR35 also sets it apart from other phosphodiesterase inhibitors .
Properties
IUPAC Name |
5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGGXNDEMKIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045224 | |
| Record name | Zaprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37762-06-4 | |
| Record name | Zaprinast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37762-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaprinast [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | zaprinast | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zaprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zaprinast | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZAPRINAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Zaprinast?
A1: this compound primarily acts as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), specifically PDE5. [, , , , , , ] This inhibition prevents the degradation of cGMP, leading to its accumulation within cells. [, , ]
Q2: Which PDE isoforms does this compound inhibit, and how does this selectivity impact its effects?
A2: While primarily known as a PDE5 inhibitor, this compound also inhibits PDE1, PDE6, PDE9, PDE10A, and PDE11A. [, , , , , ] Its effects vary depending on the tissue and specific PDE isoforms present. For example, its pulmonary vasodilatory effects are primarily attributed to PDE5 inhibition, while its effects on intestinal smooth muscle may involve both PDE5 and PDE1. [, , , ]
Q3: How does this compound's inhibition of PDEs influence downstream signaling pathways?
A3: By inhibiting cGMP degradation, this compound elevates intracellular cGMP levels. [, , ] This rise in cGMP activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation, neurotransmitter release modulation, and potential impact on gene expression. [, , , ]
Q4: Does this compound interact with nitric oxide (NO) signaling?
A4: Yes, this compound potentiates the effects of NO. [, , ] NO stimulates soluble guanylate cyclase (sGC), which increases cGMP production. [, ] this compound, by inhibiting cGMP degradation, enhances and prolongs the effects of NO-mediated vasodilation. [, , ]
Q5: Does this compound directly influence NO levels?
A5: While this compound enhances NO-mediated effects, research suggests it does not directly affect NO production. [] Studies have shown that this compound does not alter NO levels in serum or aortic tissue, even at doses that affect blood pressure and cGMP. []
Q6: How does this compound impact the cyclic adenosine monophosphate (cAMP) pathway?
A6: this compound's impact on cAMP is indirect. By increasing cGMP, it can inhibit PDE3, an enzyme that degrades both cAMP and cGMP. [, ] This inhibition can lead to an increase in cAMP levels, contributing to some of this compound's effects. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C13H17N5O3, and its molecular weight is 291.3 g/mol.
Q8: Is there any available spectroscopic data for this compound?
A8: While the provided research papers do not detail specific spectroscopic data, standard characterization techniques like NMR, IR, and Mass Spectrometry are likely used to confirm its structure.
Q9: Does this compound have any known catalytic properties?
A9: this compound is not known to possess catalytic properties. Its primary mechanism of action involves the inhibition of enzymes (PDEs) rather than catalysis.
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: While the provided research does not focus on SAR studies of this compound, it is known that even minor changes to its structure could alter its binding affinity for different PDE isoforms, potentially influencing its selectivity and potency.
Q11: What are the typical formulations of this compound used in research?
A13: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. [, , ] For in vivo experiments, it has been administered intravenously and intraperitoneally. [, , , , ]
Q12: What is the duration of action of this compound?
A14: The duration of action varies depending on the administration route, dosage, and animal model. Intravenous administration generally results in a rapid onset and relatively short duration of action. [, , ] For example, in lambs, the half-life of inhaled nitric oxide's vasodilatory effect increased from approximately 2 minutes to 10–12 minutes when combined with this compound infusion. []
Q13: What is known about the metabolism and excretion of this compound?
A13: The provided research papers do not provide detailed information about the metabolism and excretion of this compound.
Q14: What are the primary in vitro and in vivo models used to study the effects of this compound?
A16: this compound's effects have been studied in various models, including:- Isolated tissue preparations: Pulmonary arteries, aortic rings, ileal smooth muscle [, , , , , , , , ]- Cultured cells: Rat forebrain neurons, microglial cells [, ] - Animal models: Rats, mice, lambs, sheep, piglets [1, 2, 5, 7-10, 15, 17, 18, 20, 25, 26, 28, 32-34]
Q15: What are the main therapeutic areas where this compound has shown potential?
A17: Preclinical research suggests potential applications for this compound in:- Pulmonary hypertension: Due to its pulmonary vasodilatory effects [, , , , , , , ]- Pain management: Demonstrating antinociceptive effects in models of acute and neuropathic pain [, , , ]- Cognitive enhancement: Exhibiting memory-enhancing effects in rodent models [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


